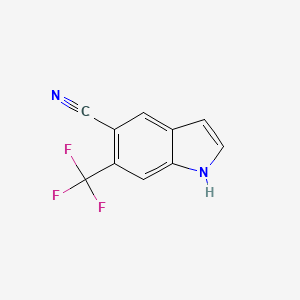![molecular formula C13H10F6N4 B1388474 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1174652-30-2](/img/structure/B1388474.png)
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Descripción general
Descripción
“7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . This compound is part of a new series of pyrimidine-5-carbonitrile derivatives that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular weight of 397.02 . Its melting point is 249 °C . The IR (KBr, cm -1) values are 3265, 3396 (NH 2 str.) .Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which share some structural similarities with your compound, are used in the agrochemical and pharmaceutical industries . They are used to protect crops from pests and are also found in several pharmaceutical and veterinary products .
- Methods of Application : The specific methods of application vary depending on the specific product and its use. In general, agrochemicals are applied to crops in a variety of ways, including spraying, injection into the soil, or coating of seeds .
- Results or Outcomes : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
- Summary of Application : A series of pyrimidine-5-carbonitrile derivatives, similar to your compound, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .
- Methods of Application : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results or Outcomes : Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .
- Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Summary of Application : Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . These compounds share some structural similarities with your compound.
- Methods of Application : The specific methods of synthesis involve heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
- Results or Outcomes : The result is the transformation into pyrido[2,3-d]pyrimidin-5-one derivatives .
-
Synthesis of Fluorinated Organic Chemicals
- Summary of Application : Trifluoromethylpyridines, which share some structural similarities with your compound, are used in the synthesis of fluorinated organic chemicals . These chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .
- Methods of Application : The specific methods of synthesis involve vapor-phase reactions .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Design of ATP Mimicking Tyrosine Kinase Inhibitors
- Summary of Application : A series of pyrimidine-5-carbonitrile derivatives, similar to your compound, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
- Methods of Application : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results or Outcomes : Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
-
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Summary of Application : Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . These compounds share some structural similarities with your compound.
- Methods of Application : The specific methods of synthesis involve heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .
- Results or Outcomes : The result is the transformation into pyrido[2,3-d]pyrimidin-5-one derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N4/c1-11(2,3)23-5-6(4-20)7-8(12(14,15)16)21-10(13(17,18)19)22-9(7)23/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGHMRWAWPPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)
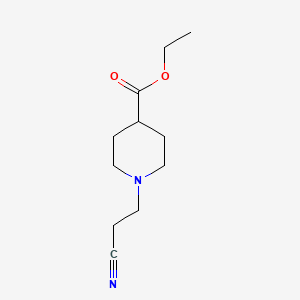
![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)
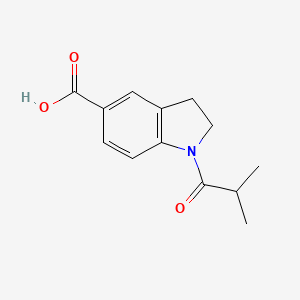
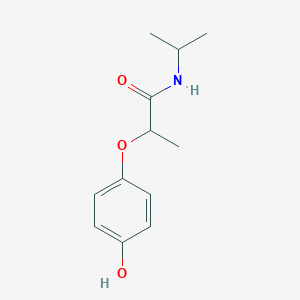
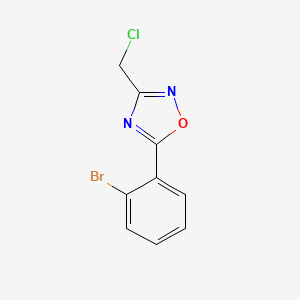
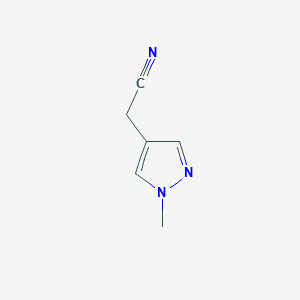
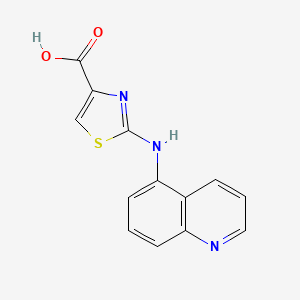
![{3-[3-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}amine](/img/structure/B1388407.png)
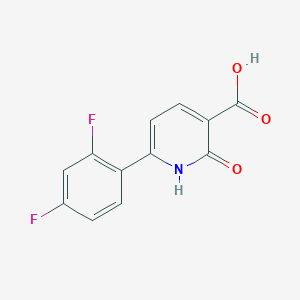
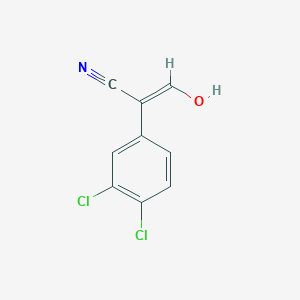
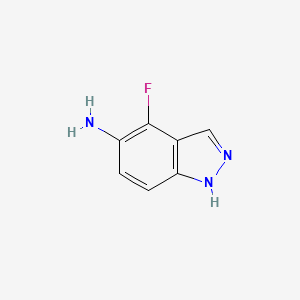
![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)
